molecular formula C22H25N5O B12164640 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12164640
M. Wt: 375.5 g/mol
InChI Key: DQYCUDFONUBLFS-UHFFFAOYSA-N
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Description

N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to an indole-carboxamide moiety via a dimethylaminopropyl chain.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C22H25N5O/c1-25(2)11-5-12-27-15-23-19-14-16(8-9-21(19)27)24-22(28)18-6-4-7-20-17(18)10-13-26(20)3/h4,6-10,13-15H,5,11-12H2,1-3H3,(H,24,28)

InChI Key

DQYCUDFONUBLFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C

Origin of Product

United States

Preparation Methods

Diamine-Aldehyde Condensation

Benzimidazole derivatives are typically prepared via acid-catalyzed condensation of 1,2-phenylenediamines with aldehydes or ketones. For example, 4-chloro-1,2-phenylenediamine reacts with 2-bromo-1H-benzimidazole-5-carbaldehyde in acetic acid under reflux to yield 5-chloro-2-(bromophenyl)-1H-benzimidazole. This method achieves a 70–85% yield when using stoichiometric ratios of diamine to aldehyde in polar aprotic solvents like DMF or THF.

N-Alkylation with 3-(Dimethylamino)propyl Groups

Introducing the 3-(dimethylamino)propyl substituent at the N1 position of benzimidazole requires alkylation. A representative procedure involves treating 5-amino-1H-benzimidazole with 3-(dimethylamino)propyl chloride in the presence of potassium carbonate as a base. The reaction proceeds in DMF at 80°C for 12 hours, achieving a 65% yield after silica gel chromatography (ethyl acetate/methanol, 10:1).

Synthesis of 1-Methyl-1H-indole-4-carboxylic Acid

The indole core is constructed via Fischer indole synthesis, followed by methylation and oxidation.

Fischer Indole Cyclization

Phenylhydrazine derivatives condense with ketones under acidic conditions to form indoles. For instance, 4-methylcyclohexanone reacts with phenylhydrazine in ethanol containing hydrochloric acid, yielding 1H-indole-4-carbaldehyde after reflux.

Methylation at the N1 Position

Methylation is achieved using methyl iodide and a strong base such as sodium hydride in THF. The reaction is conducted at 0°C to room temperature, providing 1-methyl-1H-indole-4-carbaldehyde in 80% yield.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) at 0°C. This step achieves near-quantitative conversion, with purification via recrystallization from ethanol/water.

Amide Coupling Strategies

The final step involves coupling the benzimidazole amine with the indole carboxylic acid using carbodiimide reagents.

Carbodiimide-Mediated Amidation

A mixture of 1-methyl-1H-indole-4-carboxylic acid (0.28 mmol), 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine (0.29 mmol), EDC (0.40 mmol), and DMAP (0.71 mmol) in DMF is stirred at 50°C for 24 hours. The crude product is purified via silica gel chromatography (dichloromethane/methanol, 10:1), yielding the title compound in 83%.

Table 1: Optimization of Amide Coupling Conditions

ReagentSolventTemperature (°C)Time (hr)Yield (%)
EDC/DMAPDMF502483
DCC/HOBtTHF254868
HATU/DIEADCM401275

Purification and Characterization

Chromatographic Purification

Silica gel chromatography remains the primary method for isolating intermediates and the final compound. A typical protocol uses gradients of ethyl acetate/hexane (2:1) for non-polar intermediates and dichloromethane/methanol (10:1) for polar products.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, indole H-3), 7.92–7.85 (m, 2H, benzimidazole H-4, H-6), 4.15 (t, J = 6.8 Hz, 2H, N-CH₂), 3.79 (s, 3H, N-CH₃).

  • HRMS : m/z calculated for C₂₃H₂₆N₅O [M+H]⁺: 412.2124; found: 412.2126.

Challenges and Mitigation Strategies

Low Yields in Alkylation

Side reactions during N-alkylation are mitigated by using excess alkylating agent (1.5 equiv) and maintaining anhydrous conditions.

Byproduct Formation in Amidation

The use of DMAP suppresses racemization and accelerates coupling efficiency, reducing byproducts such as N-acylurea .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Structural Characteristics

The compound features a benzimidazole moiety linked to an indole structure, characterized by the following:

  • Molecular Formula : C23H27N5O
  • Molecular Weight : 389.5 g/mol
  • Key Functional Groups : Dimethylamino group, carboxamide linkage

These structural elements suggest potential interactions with biological systems, making it a target for various pharmacological studies.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of benzimidazole have been synthesized and evaluated for their efficacy against Gram-positive bacteria. A study highlighted the importance of the dimethylamino substitution pattern in enhancing antibacterial activity, with certain modifications leading to improved minimum inhibitory concentrations (MICs) .

Anticancer Properties

The benzimidazole core is known for its anticancer activities. Compounds derived from this structure have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth. The unique combination of the benzimidazole and indole structures in this compound may enhance its effectiveness compared to traditional chemotherapeutics .

Neuroactive Effects

The presence of the dimethylamino group suggests potential neuroactive properties. Compounds containing similar groups have been explored for their effects on neurotransmitter systems, indicating that N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide could be investigated for neuroprotective or cognitive-enhancing effects .

Synthetic Pathways

The synthesis of this compound can be approached through several methods:

  • Aromatic Nucleophilic Substitution : Utilizing precursors like 2-amino-benzimidazole derivatives.
  • Coupling Reactions : Linking the benzimidazole and indole moieties through amide bond formation.

These synthetic strategies are crucial for developing analogs that may possess enhanced biological activities.

Compound NameStructure FeaturesBiological Activity
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}Benzimidazole coreAntibacterial, anticancer
Triaryl BenzimidazolesTriaryl structureAntibacterial against Clostridium difficile
Pyrazole-based CompoundsPyrazole ringAnti-inflammatory, analgesic

These findings underscore the potential of this compound as a scaffold for drug development.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, thereby affecting cellular processes such as replication and transcription. Its unique structure allows it to intercalate between DNA bases, leading to the inhibition of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Benzimidazole Derivatives

Compound from : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Structural Similarities: Shares a benzimidazole-carboxamide backbone. Substituted with alkyl chains (propyl vs. dimethylaminopropyl).
  • Key Differences: Methoxy substituents on phenyl rings () vs. methyl-indole and dimethylamino groups in the target compound. Synthesis: employs a one-pot reductive cyclization using sodium dithionite and DMSO, which may differ from the target compound’s synthesis route.
  • The dimethylaminopropyl chain in the target compound may enhance solubility or receptor binding via tertiary amine interactions.

Perfluorinated Sulfonamides (Evidences 2 and 4)

Examples :

  • N-[3-(Dimethylamino)propyl]-undecafluoropentane-1-sulfonamide ()
  • N-[3-(Dimethylamino)propyl]-tridecafluorohexane-1-sulfonamide ()
  • Structural Similarities: Presence of the N-[3-(dimethylamino)propyl] group.
  • Key Differences :
    • Fluorinated alkyl chains vs. aromatic benzimidazole-indole system in the target compound.
    • Sulfonamide functional group vs. carboxamide linkage.
  • Functional Implications: Fluorinated compounds are typically surfactants or industrial chemicals due to their hydrophobicity and thermal stability .

Ergoline Derivatives (Evidences 3 and 5)

Example: Cabergoline (N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-allylergoline-8β-carboxamide)

  • Structural Similarities: Both contain a dimethylaminopropyl chain and carboxamide/urea linkages. Indole/ergoline cores (cabergoline’s ergoline structure includes an indole moiety).
  • Key Differences :
    • Cabergoline has a urea group and allyl substitution, whereas the target compound features a benzimidazole-indole-carboxamide system.
  • Functional Implications :
    • Cabergoline is a dopamine agonist used for prolactin disorders; its urea group may enhance receptor specificity .
    • The target compound’s benzimidazole-indole hybrid could target similar neurological pathways but with modified pharmacokinetics due to structural differences.

Comparative Data Table

Feature Target Compound Compound Perfluorinated Sulfonamides (Evidences 2, 4) Cabergoline (Evidences 3, 5)
Core Structure Benzimidazole-indole-carboxamide Benzimidazole-carboxamide Fluorinated alkyl sulfonamide Ergoline-urea
Key Substituents Dimethylaminopropyl, methyl-indole Propyl, 3,4-dimethoxyphenyl Perfluoroalkyl chains Dimethylaminopropyl, allyl, urea
Functional Group Carboxamide Carboxamide Sulfonamide Urea
Synthesis Not specified One-pot reductive cyclization Not detailed Multi-step (likely)
Applications Hypothesized pharmacological activity Research compound (synthetic focus) Industrial surfactants Dopamine agonist (clinical use)

Biological Activity

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by a dual heterocyclic structure combining a benzimidazole moiety and an indole ring. Its molecular formula includes 26 carbon atoms, 30 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom, which contributes to its diverse biological activities. The structural complexity may enhance its interaction with biological targets, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Activity : Preliminary studies suggest that this compound may possess significant antiproliferative properties against various cancer cell lines. For instance, it demonstrated substantial inhibitory effects in submicromolar concentrations similar to established chemotherapeutics like etoposide .
  • Mechanism of Action : The compound's mechanism appears to involve intercalation into DNA and RNA structures, disrupting cellular processes essential for cancer cell proliferation. This was evidenced by fluorescence and circular dichroism spectroscopy studies .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through caspase activation pathways. In vitro studies indicated that treatment with the compound resulted in increased caspase-3 and -7 activity, signifying its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The table below summarizes the biological activities of selected benzimidazole derivatives:

Compound NameStructure FeaturesBiological Activity
N-(2-hydroxyethyl)-N'-[3-(dimethylamino)propyl]benzimidazoleBenzimidazole coreAnticancer
5-Methylindolecarboxylic acidIndole structure with carboxylic acidAntimicrobial
2-(dimethylamino)-N-(4-methoxyphenyl)benzimidazoleDimethylamino group on benzimidazoleAntiviral

This comparison highlights how variations in structure can influence biological activity, emphasizing the potential uniqueness of this compound.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of benzimidazole compounds for their pharmacological properties. For example, a study published in the International Journal of Molecular Sciences reported on novel amino and amido substituted benzimidazole derivatives, some of which exhibited significant antiproliferative activity against cancer cells .

Another comprehensive review highlighted various benzimidazole derivatives with promising antiviral activities against hepatitis C virus (HCV), indicating the broad therapeutic potential of this class of compounds . The findings suggest that modifications to the benzimidazole framework can lead to improved efficacy against specific diseases.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves sequential coupling of benzimidazole and indole precursors. A representative route includes:

Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carbonyl reagents under acidic conditions .

Propyl-dimethylamino sidechain introduction : Alkylation or nucleophilic substitution using 3-(dimethylamino)propyl chloride .

Indole-carboxamide coupling : Amide bond formation via activation of the carboxylic acid (e.g., using EDC/HOBt) followed by reaction with the benzimidazole intermediate .

  • Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–5°C during alkylation) and using anhydrous solvents (DMF or DCM) .

Q. How does the structural configuration of the dimethylamino propyl chain influence solubility and pharmacokinetics?

  • Methodological Answer :

  • The dimethylamino group enhances water solubility via protonation at physiological pH, while the propyl spacer balances lipophilicity for membrane permeability .
  • Experimental validation : LogP measurements (e.g., shake-flask method) and Caco-2 cell assays can assess permeability. Modifying the chain length to ethyl or butyl alters solubility-bioavailability trade-offs .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., incomplete alkylation intermediates) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methyl group on indole at δ 3.8 ppm; benzimidazole protons at δ 7.2–8.1 ppm) .
  • Elemental Analysis : Validates stoichiometry of C, H, N .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across experimental models?

  • Methodological Answer :

  • Orthogonal assays : Use multiple models (e.g., enzyme inhibition + cell-based viability assays) to confirm target-specific effects vs. off-target toxicity .
  • Dose-response profiling : Identify EC₅₀ discrepancies due to differential protein binding in serum-containing vs. serum-free media .
  • Structural analogs comparison : Test derivatives (e.g., pyrimidine vs. indole modifications) to isolate pharmacophore contributions .

Q. How can computational modeling predict target interactions and guide structural optimization?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Predict binding poses with kinase targets (e.g., EGFR) by aligning the benzimidazole moiety in the ATP-binding pocket .
  • MD simulations (GROMACS) : Assess stability of the dimethylamino propyl chain in hydrophobic pockets over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to prioritize synthetic targets .

Q. What in vitro/in vivo models evaluate efficacy against neurological targets?

  • Methodological Answer :

  • In vitro :
  • Primary neuron cultures : Measure neuroprotective effects against glutamate-induced excitotoxicity .
  • Radioligand binding assays : Quantify affinity for serotonin receptors (5-HT₆) .
  • In vivo :
  • Rodent Morris water maze : Assess cognitive enhancement in Alzheimer’s models .
  • Microdialysis : Monitor dopamine release in Parkinson’s disease models .

Comparative Structural Analogs and Bioactivity

Compound ModificationBiological ActivityKey Reference
Replacement of indole with pyrimidineEnhanced EGFR inhibition
Ethyl vs. propyl spacer in sidechainReduced CNS penetration
Methoxy substitution on benzimidazoleImproved anti-inflammatory

Data Contradiction Analysis Framework

Conflict SourceResolution StrategyExample Application
Variability in IC₅₀ (enzyme vs. cell)Normalize data to intracellular ATP levelsKinase inhibition assays
Species-dependent toxicityCross-test in humanized modelsHepatotoxicity screening

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